Britannin
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Overview
Description
Britannin is a sesquiterpene lactone isolated from the Asteraceae family . It has gained attention in therapeutic fields due to its anti-tumor properties .
Synthesis Analysis
Britannin is a pseudoguaianolide-type sesquiterpene lactone found in different Inula species . It is equipped with a typical and highly reactive α-methylene-γ-lactone moiety .
Chemical Reactions Analysis
Britannin has been shown to induce apoptosis in cancer cells, specifically MCF-7 and MDA-MB-468 human breast cancer cells . It decreases the expression of Bcl-2 and increases the expression of Bax protein, which are positively correlated with elevated expression of p53 . Britannin also increases reactive oxygen species (ROS) generation .
Scientific Research Applications
Inhibition of NLRP3 Inflammasomes
Britannin acts as a novel NLRP3 inhibitor, suppressing inflammasome activation in macrophages and alleviating NLRP3-related diseases in mice . It inhibits the secretion of the cleaved Caspase-1 (p20) and the mature IL-1, and suppresses NLRP3-mediated pyroptosis in both murine and human macrophages . Britannin directly binds to NLRP3 NACHT domain at Arg335 and Gly271 .
Treatment of Inflammatory Diseases
Britannin’s inhibition of NLRP3 is an explicit strategy for the treatment of inflammatory diseases . In mouse models of MSU-induced gouty arthritis and LPS-induced acute lung injury (ALI), administration of Britannin significantly alleviated NLRP3-mediated inflammation .
Anticancer Properties
Britannin has marked anticancer activities that have been evidenced in vitro and in vivo with different tumor models . It interferes with the NFκB/ROS pathway, a mechanism common to many other sesquiterpene lactones .
Blockade of the Keap1-Nrf2 Pathway
Britannin blocks the Keap1-Nrf2 pathway, with a covalent binding to a cysteine residue of Keap1 via the reactive α-methylene unit of Britannin .
Modulation of the c-Myc/HIF-1α Signaling Axis
Britannin modulates the c-Myc/HIF-1α signaling axis leading to a downregulation of the PD-1/PD-L1 immune checkpoint and activation of cytotoxic T lymphocytes .
Treatment of Acute Lymphoblastic Leukemia (ALL)
Britannin has been studied for its effects on Acute Lymphoblastic Leukemia (ALL) cell lines, either as a monotherapy or in combination with Vincristine (VCR) .
Mechanism of Action
Target of Action
Britannin, a sesquiterpene lactone isolated from Inula aucheriana, primarily targets the NLRP3 inflammasome . The NLRP3 inflammasome is a protein complex found in the cytoplasm of cells, including nonimmune cells and immune cells . It plays a crucial role in the production of pro-inflammatory cytokines and drives pathological processes .
Mode of Action
Britannin interacts with its target, the NLRP3 inflammasome, by directly binding to the NLRP3 NACHT domain at Arg335 and Gly271 . This interaction interrupts the assembly step of the NLRP3 inflammasome, especially the interaction between NLRP3 and NEK7 . Britannin suppresses NLRP3 activation in an ATPase-independent way .
Biochemical Pathways
Britannin affects several biochemical pathways. It induces reactive oxygen species (ROS)-mediated apoptotic cell death . Britannin also activates the mitochondrial apoptotic pathway . It increases the expression of Bax protein and decreases the expression of Bcl-2, which are positively correlated with elevated expression of p53 . Moreover, Britannin suppresses the NF-κB pathway .
Result of Action
Britannin has been shown to inhibit cell growth and induce apoptosis in various cancer cells . It reduces the viability of cells and induces cell cycle arrest . Britannin also increases reactive oxygen species (ROS) generation, which triggers the loss of mitochondrial transmembrane potential and the subsequent release of cytochrome c from mitochondria into the cytosol .
properties
IUPAC Name |
[(3aS,5R,5aS,6S,8S,8aS,9S,9aR)-9-acetyloxy-8-hydroxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O7/c1-8-6-12-15(9(2)18(23)26-12)17(25-11(4)21)19(5)14(22)7-13(16(8)19)24-10(3)20/h8,12-17,22H,2,6-7H2,1,3-5H3/t8-,12+,13+,14+,15-,16-,17+,19-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEGMONJOSAULB-IZZBGLMFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(C3(C1C(CC3O)OC(=O)C)C)OC(=O)C)C(=C)C(=O)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@H]([C@@H]([C@]3([C@H]1[C@H](C[C@@H]3O)OC(=O)C)C)OC(=O)C)C(=C)C(=O)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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